molecular formula C22H25N3O3S B2601736 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034238-46-3

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2601736
CAS No.: 2034238-46-3
M. Wt: 411.52
InChI Key: DOGZXKZXXQAAOQ-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring, a piperidine moiety, and a methoxyphenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. This can be achieved through the cyclization of 2-aminobenzenethiol with α-haloketones under acidic conditions. The piperidine moiety is then introduced via a nucleophilic substitution reaction, where the benzo[d]thiazole derivative reacts with a piperidine derivative in the presence of a suitable base.

The final step involves the coupling of the piperidine-benzo[d]thiazole intermediate with 2-(2-methoxyphenoxy)acetyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets within cells. The benzo[d]thiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity for these targets. The methoxyphenoxyacetamide group can contribute to the compound’s overall stability and solubility, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide can be compared with other compounds that contain similar structural motifs:

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-27-18-7-3-4-8-19(18)28-15-21(26)23-14-16-10-12-25(13-11-16)22-24-17-6-2-5-9-20(17)29-22/h2-9,16H,10-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGZXKZXXQAAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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